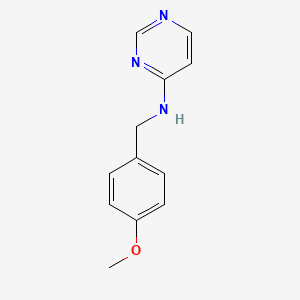

N-(4-methoxybenzyl)pyrimidin-4-amine

Cat. No. B8759009

Key on ui cas rn:

90042-91-4

M. Wt: 215.25 g/mol

InChI Key: KTRNCTBSRJBAFR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09012443B2

Procedure details

p-Anisaldehyde (320 g, 2.35 mol, 1.0 equiv; Aldrich, St. Louis, Mo.) and 4-aminopyrimidine (246 g, 2.58 mol, 1.1 equiv; AK Scientific, Inc., Union City, Calif.) were dissolved in anhydrous DCM (8.0 L). To this solution under N2 atmosphere at room temperature was added a solution of Ti (Oi-Pr)3Cl (1348 g, 5.17 mol, 2.2 equiv; Aldrich) in anhydrous DCM (1 L) in one portion and the reaction mixture was stirred at room temperature for 30 minutes. The reaction mixture was then cooled to 10° C. and NaBH(OAc)3 (1495 g, 7.05 mol, 3.0 equiv; Aldrich) was added in portions over 30 min followed by the addition of acetic acid (10 mL). (Note: A mild exotherm of 10-19° C. was observed). Upon completion of the addition, the reaction mixture was allowed to warm up to room temperature and stirred overnight. The reaction was monitored using LC/MS. Product formation was observed along with many other peaks. Upon completion the reaction mixture was quenched slowly and carefully pouring over a well-stirred saturated aqueous NaHCO3 (30 L). The crude product was then extracted with dichloromethane (3×12 L) and the organic extracts were combined, washed with brine (5 L), dried over Na2SO4, and concentrated under reduced pressure. The crude residue was initially triturated with hexanes to obtain a solid. The crude solid was further triturated with MTBE to remove most of the impurities. The crude product was purified using column chromatography eluting with MeOH/ethyl acetate (2:98 to 5:95) to afford N-(4-methoxybenzyl)pyrimidin-4-amine (INTERMEDIATE OO) as a white solid with >99% purity (129 g, 26% yield). 1H NMR (400 MHz, DMSO) δ ppm 8.40 (s, 1H), 8.02 (d, J=6.1 Hz, 1H), 7.82 (t, J=6.0 Hz, 1H), 7.24 (d, J=8.0 Hz, 2H), 6.98-6.77 (m, 2H), 6.48 (s, 1H), 4.43 (s, 2H), 3.72 (s, 3H). m/z (ESI) 216.0 (M+H)+

[Compound]

Name

Ti (Oi-Pr)3Cl

Quantity

1348 g

Type

reactant

Reaction Step Two

Yield

26%

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=O)[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[NH2:11][C:12]1[CH:17]=[CH:16][N:15]=[CH:14][N:13]=1.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].C(O)(=O)C>C(Cl)Cl>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:1][NH:11][C:12]2[CH:17]=[CH:16][N:15]=[CH:14][N:13]=2)=[CH:3][CH:4]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

320 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C=C1)OC)=O

|

|

Name

|

|

|

Quantity

|

246 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC=NC=C1

|

|

Name

|

|

|

Quantity

|

8 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

[Compound]

|

Name

|

Ti (Oi-Pr)3Cl

|

|

Quantity

|

1348 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

1495 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was stirred at room temperature for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then cooled to 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A mild exotherm of 10-19° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm up to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Upon completion the reaction mixture was quenched slowly

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

carefully pouring over a well-stirred saturated aqueous NaHCO3 (30 L)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The crude product was then extracted with dichloromethane (3×12 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine (5 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude residue was initially triturated with hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude solid was further triturated with MTBE

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the impurities

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was purified

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with MeOH/ethyl acetate (2:98 to 5:95)

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(CNC2=NC=NC=C2)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 26% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |